molecular formula C18H22FN5O B11198517 4-amino-2-(azepan-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide

4-amino-2-(azepan-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide

Cat. No.: B11198517
M. Wt: 343.4 g/mol
InChI Key: VGJMNTGJXDZKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine core, followed by the introduction of the amino group, azepane ring, and fluorophenylmethyl group. Common synthetic methods include:

    Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the amino group and azepane ring via nucleophilic substitution.

    Coupling Reactions: Attachment of the fluorophenylmethyl group using coupling reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the pyrimidine ring or the azepane ring can lead to different reduced forms of the compound.

    Substitution: The fluorophenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Chemical Biology: Use as a probe to study biological mechanisms and interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-(piperidin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide
  • 4-amino-2-(morpholin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide

Uniqueness

4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H22FN5O

Molecular Weight

343.4 g/mol

IUPAC Name

4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C18H22FN5O/c19-15-8-4-3-7-13(15)11-21-17(25)14-12-22-18(23-16(14)20)24-9-5-1-2-6-10-24/h3-4,7-8,12H,1-2,5-6,9-11H2,(H,21,25)(H2,20,22,23)

InChI Key

VGJMNTGJXDZKQY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.